N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine
Description
N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a dimethylamine group at position 3 and a fused pyrrolopyridine moiety at position 4. This structure combines aromatic and amine functionalities, making it a candidate for applications in medicinal chemistry, particularly in targeting neurological disorders.
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N,N-dimethyl-6-pyrrolo[2,3-c]pyridin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C14H14N4/c1-17(2)12-3-4-14(16-9-12)18-8-6-11-5-7-15-10-13(11)18/h3-10H,1-2H3 |
InChI Key |
HETJAOZNBOQBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[2,3-c]pyridine Scaffold Synthesis
The synthesis typically begins with the construction of the pyrrolo[2,3-c]pyridine heterocyclic core, which is critical for the biological activity of the target compound.
Bartoli Reaction Approach : One efficient method involves the Bartoli reaction, where substituted nitropyridines (e.g., 2-chloro-3-nitropyridine) are reacted with vinyl Grignard reagents such as 1-methyl-1-propenylmagnesium bromide. This reaction yields 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine intermediates, which serve as a versatile platform for further substitution.
Oxidation and N-Oxide Formation : Another approach uses oxidation of bromo-substituted methylpyridines with m-chloroperbenzoic acid to form pyridine N-oxides. Subsequent nitration and reaction with dimethylformamide dimethyl acetal lead to key intermediates for cyclization into the pyrrolo[2,3-c]pyridine ring.
Reduction and Cyclization : Iron powder in acetic acid is used to reduce nitro groups on pyridine N-oxides, facilitating cyclization to form the pyrrolo[2,3-c]pyridine core under controlled heating conditions.
Introduction of N,N-Dimethylamino Group
The N,N-dimethylamino substituent on the pyridin-3-amine moiety is introduced via nucleophilic substitution or reductive amination methods:
Dimethylation of Amino Precursors : Amino groups on the pyridine ring can be dimethylated using reagents like formaldehyde and formic acid (Eschweiler–Clarke reaction) or by direct alkylation with methyl halides under basic conditions.
Alkylation Using Alkyl Halides : Alkylation of pyrrolo[2,3-c]pyridine derivatives with alkyl halides (e.g., methyl iodide) in the presence of bases such as sodium hydride leads to N-substituted products. This method allows for selective introduction of the N,N-dimethyl group at the desired nitrogen atom.
Coupling of Pyrrolo[2,3-c]pyridine with Pyridin-3-amine
The linkage of the pyrrolo[2,3-c]pyridine core to the pyridin-3-amine moiety is achieved through:
Nucleophilic Aromatic Substitution (SNAr) : Halogenated pyrrolo[2,3-c]pyridine intermediates (e.g., 7-chloro derivatives) are reacted with N,N-dimethylpyridin-3-amine under reflux conditions in polar aprotic solvents such as DMF or acetonitrile, using bases like potassium carbonate. This reaction forms the C-N bond connecting the two heterocycles.
Palladium-Catalyzed Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig amination reactions are employed to couple aryl or heteroaryl boronic acids or amines with halogenated pyrrolo[2,3-c]pyridine intermediates. For example, palladium catalysts facilitate the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives with amine partners to yield the target compound.
Optimization and Purification Techniques
Microwave-Assisted Synthesis : Microwave irradiation has been applied to accelerate coupling reactions, reducing reaction times significantly (e.g., from hours to minutes) while maintaining or improving yields.
Chromatographic Purification : Silica gel column chromatography using mixtures of n-hexane and ethyl acetate or recrystallization from suitable solvents is standard for isolating pure products.
Characterization : The synthesized compounds are characterized by melting point determination, 1H and 13C NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Bartoli Reaction | 2-chloro-3-nitropyridine + vinyl Grignard | 3 eq 1-methyl-1-propenylmagnesium bromide | 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | ~70-90 | Forms core heterocycle |
| 2 | Oxidation/Nitration | 2-bromo-5-methylpyridine | m-Chloroperbenzoic acid, fuming nitric acid | 2-bromo-5-methyl-4-nitropyridine 1-oxide | - | Prepares for cyclization |
| 3 | Reduction & Cyclization | Nitro-pyridine N-oxide | Fe powder, AcOH, 100 °C | Pyrrolo[2,3-c]pyridine core | - | Forms heterocyclic ring |
| 4 | Alkylation | Pyrrolo[2,3-c]pyridine derivative | Alkyl halide, NaH | N-alkylated pyrrolo[2,3-c]pyridine | 70-90 | Introduces N,N-dimethyl group |
| 5 | Nucleophilic Aromatic Substitution | Halogenated pyrrolo[2,3-c]pyridine + amine | K2CO3, DMF, reflux | N,N-Dimethyl-6-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridin-3-amine | 60-85 | Final coupling step |
| 6 | Purification | Crude product | Silica gel chromatography, recrystallization | Pure target compound | - | Confirmation by NMR, MS, IR |
Research Findings and Observations
The Bartoli reaction provides a robust and scalable route to the pyrrolo[2,3-c]pyridine core with good yields and functional group tolerance.
Microwave-assisted coupling reactions significantly reduce reaction times and improve yields for the final amination steps.
The choice of base and solvent critically influences the selectivity and yield of the nucleophilic aromatic substitution reactions.
Palladium-catalyzed cross-coupling offers versatility in modifying the pyrrolo[2,3-c]pyridine scaffold with various substituents, enabling fine-tuning of biological activity.
This detailed synthesis overview reflects the current state-of-the-art methods for preparing This compound , integrating classical heterocyclic chemistry with modern catalytic and microwave-assisted techniques to optimize yield, purity, and structural complexity.
Chemical Reactions Analysis
N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine derivatives. Research indicates that these compounds exhibit potent inhibitory effects on various cancer cell lines. For instance, a series of pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in cancer models, demonstrating significant cytotoxic effects against specific tumor types .
Neuroprotective Effects
The compound also shows promise in neuroprotection. Studies have indicated that derivatives of this compound can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The mechanism involves the inhibition of specific enzymes associated with neuroinflammation and oxidative stress .
Antimicrobial Properties
Another area of application is in antimicrobial research. The compound has been evaluated for its efficacy against various bacterial strains, showing potential as an antibacterial agent. The structural features of the compound contribute to its interaction with microbial targets, leading to inhibition of growth .
Case Study 1: Anticancer Screening
In a study published in the Chemical Pharmaceutical Bulletin, researchers synthesized a series of pyrrolo[2,3-c]pyridine derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that certain derivatives exhibited IC50 values in low micromolar ranges against breast and lung cancer cell lines, suggesting a strong potential for further development as anticancer agents .
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cells subjected to toxic insults. The study utilized both in vitro models and animal studies to confirm the protective effects against neurotoxic agents, highlighting its therapeutic potential for neurodegenerative conditions .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of tumor cell proliferation and migration . The pathways involved include the inhibition of downstream signaling cascades that are crucial for cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several tau PET tracers and antimicrobial agents. Below is a detailed comparison based on molecular features, binding properties, and applications:
Structural Analogues
Key Observations :
- Core Heterocycle: The target compound’s pyridine core contrasts with MK-6240’s isoquinoline system, which enhances binding to tau aggregates .
- Substituent Effects : The dimethylamine group at position 3 may influence blood-brain barrier (BBB) permeability compared to fluorine-18 in MK-6240, which improves pharmacokinetics for PET imaging .
- Pyrrolopyridine Position : The pyrrolo[2,3-c]pyridine moiety is critical for high-affinity tau binding in MK-6240, suggesting a similar role in the target compound if optimized .
Binding Affinity and Selectivity
Key Insights :
- MK-6240’s sub-nanomolar affinity for tau aggregates is attributed to its isoquinoline-pyrrolopyridine scaffold, a feature absent in the target compound’s pyridine core .
- The dimethylamine group in the target compound may enhance solubility but reduce metabolic stability compared to fluorinated analogs .
Pharmacokinetic and Physicochemical Properties
| Compound | logP | Molecular Weight (g/mol) | BBB Penetration | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~2.5* | ~250 | Moderate (predicted) | Likely moderate |
| [18F]-MK-6240 | 2.1 | 348.3 | High | High (due to 18F) |
| JNJ-64326067 | 2.8 | 331.3 | High | Moderate |
Key Differences :
Tau PET Imaging Agents
- JNJ-64326067 : Demonstrated specificity for tau in Alzheimer’s patients but with slower clearance than MK-6240 .
- Target Compound : Lacks fluorine-18 for PET but could serve as a precursor for radiolabeled derivatives targeting tau or other CNS proteins.
Antimicrobial Analogues
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine : Exhibits moderate antimicrobial activity against S. aureus and E. coli, highlighting the role of pyrrole-pyridine hybrids in antimicrobial design .
Biological Activity
N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound's unique structure, characterized by a pyrrolo[2,3-C]pyridine core, allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in oncology.
- Molecular Formula : C14H14N4
- Molecular Weight : 238.29 g/mol
- IUPAC Name : this compound
The primary biological activity of this compound is attributed to its ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs are critical in cellular processes such as proliferation and differentiation. Inhibition of these receptors can lead to reduced tumor cell proliferation and migration, which is essential for cancer therapy .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that this compound can lower the IC50 values in assays involving HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Kinase Inhibition
The compound has been identified as a potent inhibitor of FGFRs. The binding affinity and specificity towards these receptors suggest its potential use in targeted cancer therapies. The inhibition of FGFR activity leads to downstream signaling changes that can suppress tumor growth .
Other Biological Activities
Beyond its anticancer properties, this compound may exhibit other biological activities such as:
- Antimicrobial : Similar compounds have shown effectiveness against various pathogens.
- Anti-inflammatory : Potential modulation of inflammatory pathways has been suggested based on structural analogs.
Case Studies and Experimental Data
In one study focusing on the structure–activity relationship (SAR) of pyridine derivatives, it was found that modifications to the pyridine ring significantly enhanced antiproliferative activity. The introduction of specific functional groups improved the interaction with biological targets and led to lower IC50 values across different cancer cell lines .
In another research effort examining pyrrolo derivatives, this compound was highlighted for its potential as a lead compound in drug development due to its favorable pharmacokinetic properties and stability at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
